![molecular formula C10H10O B12590131 Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol CAS No. 343271-20-5](/img/structure/B12590131.png)
Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[4400~2,5~]deca-1(10),6,8-trien-2-ol is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of functional group transformations to introduce the hydroxyl group at the desired position. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the process is cost-effective and environmentally friendly. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Wissenschaftliche Forschungsanwendungen
Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Some derivatives of this compound have shown promise in preclinical studies for their therapeutic potential in treating various diseases.
Wirkmechanismus
The mechanism by which Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[4.4.0.0~2,5~]deca-1(10),3,6,8-tetraene: Similar in structure but lacks the hydroxyl group.
Tricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one: Contains a different ring structure and functional groups.
Bicyclo[2.2.2]octene derivatives: Structurally similar but with different ring sizes and functional groups.
Uniqueness
Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol is unique due to its specific tricyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its stability and versatility make it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
343271-20-5 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
tricyclo[4.4.0.02,5]deca-1(10),6,8-trien-2-ol |
InChI |
InChI=1S/C10H10O/c11-10-6-5-9(10)7-3-1-2-4-8(7)10/h1-4,9,11H,5-6H2 |
InChI-Schlüssel |
VFAXRGMYEDYTFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1C3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)
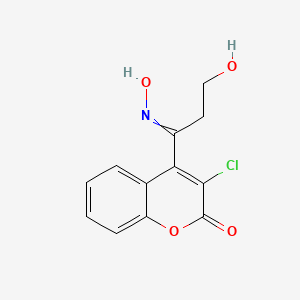
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)
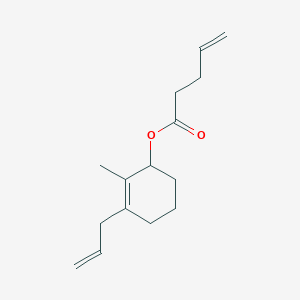
![1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B12590090.png)
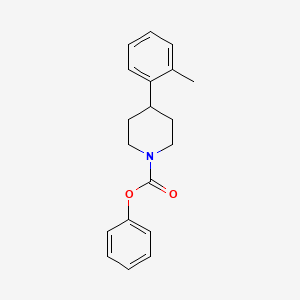
![N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12590103.png)
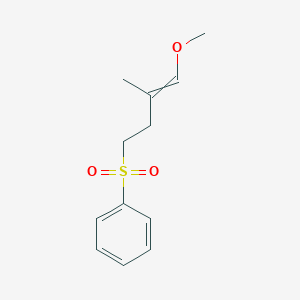
![Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-](/img/structure/B12590114.png)
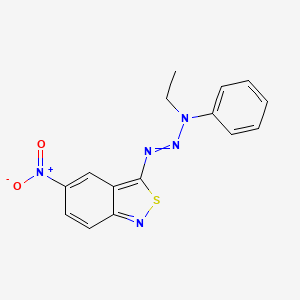
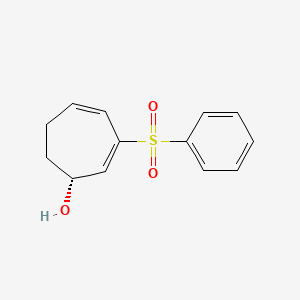
![Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-](/img/structure/B12590129.png)
